4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
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Overview
Description
4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is a complex organic compound characterized by the presence of iodine, methoxy, trifluoromethyl, and pyrimidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves multiple steps:
Formation of the 3,5-diiodo-2-methoxyphenyl group: This can be achieved through iodination of 2-methoxyphenol followed by protection and further iodination.
Synthesis of the pyrimidinone core: The pyrimidinone core can be synthesized through a condensation reaction involving appropriate precursors.
Coupling of the two fragments: The final step involves coupling the 3,5-diiodo-2-methoxyphenyl group with the pyrimidinone core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications:
Medicinal chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Material science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Biological research: The compound can be used as a probe or marker in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-methylpyrimidin-2(1H)-one
- 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-thione
Uniqueness
The presence of the trifluoromethyl group in 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its applications and effects.
Properties
Molecular Formula |
C14H9F3I2N2O2 |
---|---|
Molecular Weight |
548.04 g/mol |
IUPAC Name |
4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H9F3I2N2O2/c1-23-12-7(4-8(18)5-10(12)19)2-3-9-6-11(14(15,16)17)21-13(22)20-9/h2-6H,1H3,(H,20,21,22)/b3-2+ |
InChI Key |
BWZYSGYUHTYNFK-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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